Miro1 Reducer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis del Reductor de Miro1 involucra varios pasos:

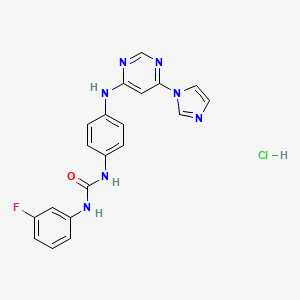

Materiales de partida: La síntesis comienza con la preparación de 3-fluoroanilina y 4-aminofenilurea.

Condiciones de reacción: La 3-fluoroanilina se hace reaccionar con 4-aminofenilurea en condiciones controladas para formar el compuesto intermedio.

Formación del producto final: El intermedio se hace reaccionar entonces con 6-(1H-imidazol-1-il)-4-pirimidinamina para formar el producto final, Clorhidrato de N-(3-Fluorofenil)-N'-[4-[[6-(1H-imidazol-1-il)-4-pirimidinil]amino]fenil]urea.

Los métodos de producción industrial para el Reductor de Miro1 no están ampliamente documentados, pero la síntesis normalmente implica reacciones a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

El Reductor de Miro1 se somete a varios tipos de reacciones químicas:

Reducción: El compuesto promueve la degradación proteasómica de Miro1, reduciendo efectivamente sus niveles en las células.

Sustitución: La síntesis implica reacciones de sustitución donde los grupos funcionales se reemplazan para formar el producto final.

Los reactivos comunes utilizados en estas reacciones incluyen 3-fluoroanilina, 4-aminofenilurea y 6-(1H-imidazol-1-il)-4-pirimidinamina. El producto principal formado a partir de estas reacciones es Clorhidrato de N-(3-Fluorofenil)-N'-[4-[[6-(1H-imidazol-1-il)-4-pirimidinil]amino]fenil]urea .

Aplicaciones Científicas De Investigación

El Reductor de Miro1 tiene varias aplicaciones de investigación científica:

Enfermedad de Parkinson: Reduce los niveles de Miro1 en fibroblastos de pacientes con enfermedad de Parkinson, rescatando la pérdida neuronal dependiente de la edad y prolongando la vida útil en modelos de moscas.

Investigación del cáncer: Se ha demostrado que el compuesto suprime el crecimiento tumoral en fibroblastos asociados al cáncer al promover la degradación de Miro1.

Neurociencia: El Reductor de Miro1 se utiliza para estudiar la dinámica mitocondrial y su papel en las enfermedades neurodegenerativas.

Mecanismo De Acción

El Reductor de Miro1 promueve la degradación proteasómica de Miro1, una Rho GTPasa mitocondrial involucrada en la motilidad y la salud mitocondrial. Al reducir los niveles de Miro1, el compuesto facilita la eliminación de las mitocondrias dañadas a través de la mitofagia, protegiendo así las células de la degeneración inducida por el estrés .

Comparación Con Compuestos Similares

El Reductor de Miro1 es único en su capacidad de dirigirse específicamente y degradar Miro1 sin afectar a proteínas relacionadas como Mitofusina. Los compuestos similares incluyen:

Inhibidores de Mitofusina: Estos compuestos se dirigen a las proteínas Mitofusina involucradas en la fusión mitocondrial.

Activadores de Parkin: Estos compuestos promueven la eliminación de las mitocondrias dañadas al activar la proteína Parkin.

El Reductor de Miro1 destaca por su especificidad para Miro1 y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas y cáncer .

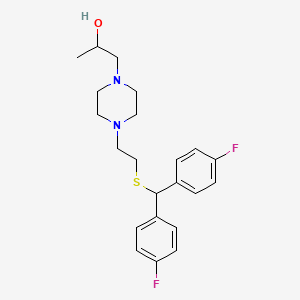

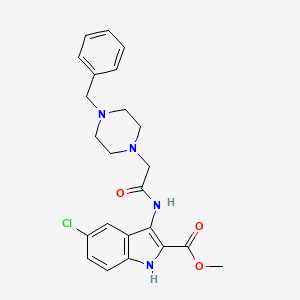

Propiedades

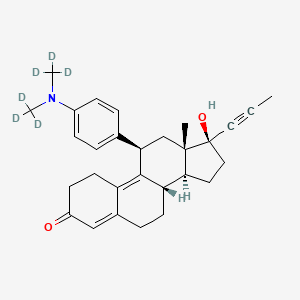

Fórmula molecular |

C20H17ClFN7O |

|---|---|

Peso molecular |

425.8 g/mol |

Nombre IUPAC |

1-(3-fluorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea;hydrochloride |

InChI |

InChI=1S/C20H16FN7O.ClH/c21-14-2-1-3-17(10-14)27-20(29)26-16-6-4-15(5-7-16)25-18-11-19(24-12-23-18)28-9-8-22-13-28;/h1-13H,(H,23,24,25)(H2,26,27,29);1H |

Clave InChI |

UKXRHSHXZHFFTA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)

![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)

![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)